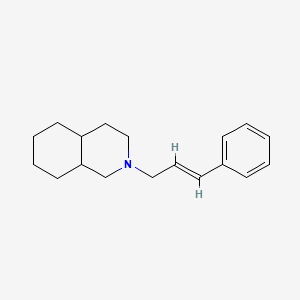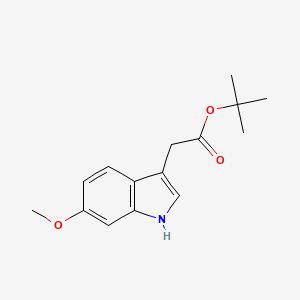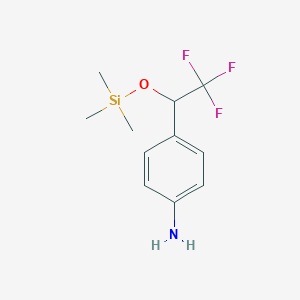
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a trimethylsilyl group, and an aniline moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of aniline derivatives with trifluoromethylating agents and trimethylsilylating agents. One common method includes the use of a Schlenk tube charged with copper(I) iodide, 1,10-phenanthroline, and cesium fluoride. The reaction mixture is then evacuated, backfilled with argon, and diglyme is added along with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aniline derivatives, silylated compounds, and various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline involves its ability to act as a nucleophilic trifluoromethylating agent. It reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols. The molecular targets include carbonyl groups, and the pathways involve nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)morpholine
- Benzonitrile, 4-(2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-
Uniqueness
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for introducing trifluoromethyl groups into organic molecules .
Propiedades
Número CAS |
876727-98-9 |
|---|---|
Fórmula molecular |
C11H16F3NOSi |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoro-1-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H16F3NOSi/c1-17(2,3)16-10(11(12,13)14)8-4-6-9(15)7-5-8/h4-7,10H,15H2,1-3H3 |
Clave InChI |
AMDWZEBQUGNEQF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C1=CC=C(C=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
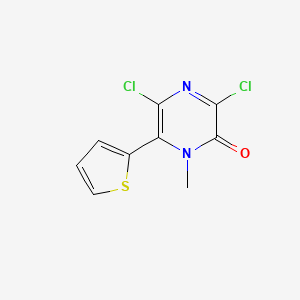

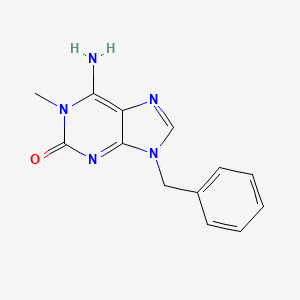

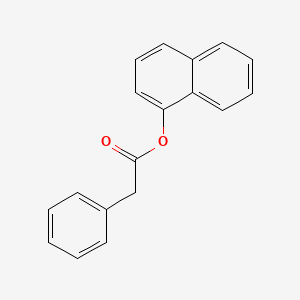
![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
